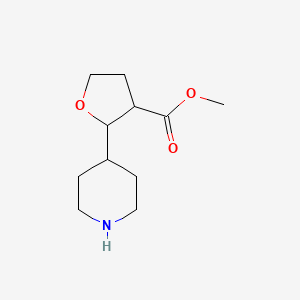

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate

CAS No.:

Cat. No.: VC17664876

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19NO3 |

|---|---|

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | methyl 2-piperidin-4-yloxolane-3-carboxylate |

| Standard InChI | InChI=1S/C11H19NO3/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8/h8-10,12H,2-7H2,1H3 |

| Standard InChI Key | VTUVNQWOJMZUOZ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CCOC1C2CCNCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate is defined by its IUPAC name methyl 2-piperidin-4-yloxolane-3-carboxylate, reflecting the integration of a piperidine ring at the 2-position of an oxolane backbone and a methyl ester group at the 3-position. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.27 g/mol |

| Canonical SMILES | COC(=O)C1CCOC1C2CCNCC2 |

| InChI Key | VTUVNQWOJMZUOZ-UHFFFAOYSA-N |

| PubChem CID | 122199389 |

The stereochemistry of the compound can vary; for example, the (2S,3R) enantiomer is documented as a distinct stereoisomer with potential implications for biological activity .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for characterizing this compound. The piperidine ring contributes distinct proton environments, with signals near δ 2.5–3.0 ppm corresponding to the piperidinyl protons, while the oxolane oxygen deshields adjacent carbons, producing unique -NMR shifts. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting polarity influenced by the ester and amine groups .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate typically begins with piperidine-4-carboxylic acid derivatives. A common approach involves:

-

Weinreb Amide Formation: Reacting t-Boc-protected piperidine-4-carboxylic acid with 1,1’-carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine to generate a Weinreb amide intermediate .

-

Lithiation-Alkylation: Treating bromo-substituted heteroaromatics (e.g., N-methylpyrrole) with n-butyllithium (n-BuLi) at −78°C, followed by reaction with the Weinreb amide to form ketone intermediates .

-

Esterification and Deprotection: Methylation of the carboxylic acid group using iodomethane, followed by trifluoroacetic acid (TFA)-mediated removal of the t-Boc protecting group .

Example Protocol:

-

Step 1: t-Boc-piperidine-4-carboxylic acid + CDI → Weinreb amide (yield: 75–85%).

-

Step 2: n-BuLi-mediated lithiation of N-methylpyrrole + Weinreb amide → ketone intermediate (yield: 60–70%).

-

Step 3: TFA deprotection → methyl 2-(piperidin-4-yl)oxolane-3-carboxylate (yield: 80–90%) .

Challenges and Yield Optimization

Side reactions, such as over-alkylation or epimerization, are mitigated by low-temperature lithiation (−78°C) and stoichiometric use of catalysts like 4-dimethylaminopyridine (DMAP) . Chromatographic purification is often required to isolate enantiomerically pure forms, particularly for the (2S,3R) configuration .

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester group serves as a prodrug motif, enabling passive diffusion across biological membranes. Intracellular esterases hydrolyze the ester to the active carboxylic acid, as demonstrated in radiolabeled analogs achieving tumor concentrations of 10 μM post-hydrolysis .

Structure-Activity Relationship (SAR) Insights

-

Piperidine Substitution: N-Alkylation (e.g., trifluoropropyl groups) reduces basicity (pK~a* 7.6 vs. 8.2), enhancing cellular uptake without sacrificing target affinity .

-

Oxolane Rigidity: The oxolane ring’s conformational restraint improves binding to hydrophobic enzyme pockets, as evidenced by X-ray crystallography of related complexes .

Future Directions and Research Gaps

-

Enantioselective Synthesis: Scalable methods for isolating (2S,3R) and (2R,3S) enantiomers are needed to explore stereochemical effects on bioactivity .

-

In Vivo Efficacy Studies: Robust pharmacokinetic/pharmacodynamic (PK/PD) models in higher mammals are critical for translational applications.

-

Target Identification: Proteomics and chemoproteomic profiling could elucidate off-target interactions, guiding lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume